Product packaging for Akt Inhibitor IV(Cat. No.:)

Akt Inhibitor IV

Cat. No.: B1221187
M. Wt: 487.6 g/mol
InChI Key: OTHITMYLBRCVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the PI3K/Akt/mTOR Signaling Pathway in Cellular Processes

The PI3K/Akt/mTOR pathway is initiated by the activation of PI3K enzymes, which generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane medchemexpress.comdovepress.com. PIP3 acts as a second messenger, recruiting and facilitating the activation of Akt (also known as protein kinase B, PKB) through phosphorylation by upstream kinases like PDK1 and mTOR complex 2 (mTORC2) medchemexpress.comnih.gov. Activated Akt then phosphorylates a diverse array of downstream substrates, influencing critical cellular functions such as protein synthesis, cell cycle progression, metabolism, and survival medchemexpress.comnih.govnih.gov. The pathway is tightly regulated by negative feedback mechanisms, including the tumor suppressor PTEN, which dephosphorylates PIP3, thereby limiting Akt activation dovepress.complos.org.

Role of Akt Isoforms (Akt1, Akt2, Akt3) in Cellular Regulation

The Akt kinase family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3 researchgate.nete-crt.orgahajournals.org. While they share significant structural similarity, each isoform exhibits distinct physiological roles and expression patterns researchgate.nete-crt.orgahajournals.org. Akt1 is primarily associated with cell growth, survival, and protein synthesis, playing a role in early tumor development and proliferation nih.govresearchgate.nete-crt.orgahajournals.orgnih.gov. Akt2 is predominantly involved in glucose metabolism and insulin (B600854) signaling, and has been implicated in facilitating tumor metastasis researchgate.nete-crt.orgahajournals.orgnih.gov. Akt3 is mainly expressed in the brain and is implicated in neurological development and function researchgate.nete-crt.org. Despite these distinctions, accumulating evidence suggests overlapping and context-dependent functions among the isoforms researchgate.nete-crt.orgahajournals.org.

Dysregulation of the Akt Pathway in Biological Systems

The PI3K/Akt/mTOR pathway is frequently dysregulated in a wide spectrum of human pathologies, including various cancers, neurodegenerative disorders, autoimmune diseases, cardiovascular conditions, and metabolic diseases scbt.commedchemexpress.comdovepress.complos.orgacs.org. In cancer, mutations or amplification of pathway components, such as PIK3CA, AKT, or loss of PTEN, lead to pathway hyperactivation dovepress.comhaematologica.orgnih.govaacrjournals.orgplos.org. This aberrant signaling confers a competitive growth advantage, enhances metabolic activity, promotes angiogenesis, and contributes to the aggressive phenotypes of many tumors, including resistance to apoptosis and chemotherapy haematologica.orgnih.govaacrjournals.orgplos.orgoncotarget.comacs.orgportlandpress.comnih.gov.

Rationale for Akt Pathway Modulation in Research

Given its central role in regulating cell growth, survival, and proliferation, and its frequent involvement in disease pathogenesis, the PI3K/Akt/mTOR pathway represents a highly attractive target for therapeutic intervention scbt.comdovepress.comhaematologica.orgnih.govnih.govaacrjournals.orgoncotarget.comacs.orgnih.gov. Modulating this pathway, typically through inhibition, aims to counteract uncontrolled cell proliferation, induce apoptosis, and overcome resistance mechanisms observed in various diseases, particularly cancer. Research into pathway modulators, including specific Akt inhibitors, is crucial for understanding disease mechanisms and developing effective treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27N4S+ B1221187 Akt Inhibitor IV

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H27N4S+

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline

InChI

InChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1

InChI Key

OTHITMYLBRCVIT-UHFFFAOYSA-N

SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6

Isomeric SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6

Canonical SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6

Synonyms

5233705 compound
Akt inhibitor IV
AKTIV compound

Origin of Product

United States

Akt Inhibitor Iv: Historical Context and Initial Characterization

Discovery and Early Characterization as an Akt Pathway Modulator

Akt Inhibitor IV was initially identified through a chemical genetic screen designed to uncover compounds that modulate the nuclear export of the Forkhead box class O transcription factor 1a (FOXO1a) caymanchem.comnih.gov. This discovery marked the beginning of its investigation as a modulator of cellular signaling pathways. Early research quickly established that AKTIV possesses significant anticancer and broad-spectrum antiviral properties caymanchem.comnih.govacs.org.

The compound's early characterization focused on its effects on key components of the PI3K/Akt pathway. It was found to inhibit the Akt-mediated nuclear export of FOXO1a, a process crucial for regulating gene expression related to cell cycle arrest and apoptosis, with a reported half-maximal inhibitory concentration (IC50) of 625 nM in PTEN-null cells caymanchem.com. Furthermore, AKTIV demonstrated the ability to reduce the phosphorylation of Akt at critical regulatory sites, Ser473 and Thr308, in a dose-dependent manner caymanchem.com. This modulation of Akt phosphorylation was accompanied by a notable inhibition of cancer cell proliferation. Studies reported IC50 values for cell growth inhibition in the submicromolar to low micromolar range across various cancer cell lines, including Jurkat and HeLa cells caymanchem.comacs.org. Beyond its effects on signaling proteins, AKTIV was also characterized by its tendency to accumulate within cellular mitochondria, where it induced significant disruptions in mitochondrial morphology and potent effects on cellular bioenergetics acs.org.

Initial Postulated Mechanism of Action: PI3K/Akt Pathway Inhibition

The initial hypothesis regarding the mechanism of action for this compound posited that it functioned by inhibiting a kinase within the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway caymanchem.comnih.gov. This pathway is a central regulator of fundamental cellular processes such as growth, proliferation, survival, and metabolism acs.orgscientificarchives.comnih.govnih.govnih.gov. The rationale for this postulate stemmed from AKTIV's observed inhibition of FOXO1a nuclear export, a function known to be regulated by Akt activity caymanchem.comnih.gov.

Supporting this initial premise, some studies indicated that AKTIV could reduce the phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner caymanchem.com. These phosphorylation events are critical for the full activation of Akt. However, subsequent research unveiled a more complex and nuanced mechanism that challenged a straightforward PI3K/Akt inhibition model. Investigations revealed that at lower concentrations, AKTIV could paradoxically increase Akt phosphorylation at Thr308 and Ser473, a phenomenon that was dependent on PI3K activity and potentially mediated by the activation of phosphoinositide-dependent kinase 1 (PDK1) acs.orgnih.gov. Conversely, at higher concentrations, such as 10 μM, the compound was observed to suppress Akt phosphorylation nih.gov.

Further complicating the initial hypothesis, studies examining the antiviral activity of AKTIV against vesicular stomatitis virus (VSV) suggested that its ability to inhibit viral replication occurred through an Akt-independent mechanism nih.gov. This finding indicated that the compound's antiviral effects might stem from targets or pathways distinct from direct Akt kinase inhibition, prompting a re-evaluation of its proposed mechanism of action nih.gov. The potent cytotoxic effects of AKTIV were also increasingly attributed to its accumulation in mitochondria, where it disrupted mitochondrial polarization and elevated the production of reactive oxygen species (ROS), rather than solely through direct inhibition of the PI3K/Akt pathway caymanchem.comacs.org.

Summary of Biological Activities and IC50 Values for this compound

Biological Activity / TargetCell Line / SystemIC50 ValueReference(s)
Inhibition of FOXO1a nuclear exportPTEN-null cells625 nM caymanchem.com
Inhibition of cancer cell proliferationJurkat cells750 ± 30 nM acs.org
Inhibition of cancer cell proliferationJurkat cells0.3 μM caymanchem.com
Inhibition of cancer cell proliferationJurkat cells340 nM
Inhibition of cancer cell proliferationHeLa cells920 ± 30 nM acs.org
Inhibition of cancer cell proliferationHeLa cells0.3 μM caymanchem.com
Inhibition of cancer cell proliferationHeLa cells320 - 670 nM
Inhibition of cancer cell proliferation786-O cells< 1.25 μM
Inhibition of Parainfluenza virus 5 (PIV5) replicationHeLa cells520 nM caymanchem.com
Mitochondrial depolarizationHeLa cells920 ± 30 nM acs.org
Mitochondrial depolarizationJurkat cells750 ± 30 nM acs.org

Re-evaluation of Direct Akt Kinase Inhibition

Early research suggested that AKTIV functioned by inhibiting Akt activation sigmaaldrich.com. However, more detailed investigations have indicated that AKTIV does not directly inhibit Akt kinase activity in vitro and, in some contexts, can even lead to increased Akt phosphorylation asm.orgnih.gov.

Observations of Akt Hyperphosphorylation at Specific Residues (Thr308, Ser473)

Contrary to the expected outcome of a direct Akt inhibitor, studies have reported that this compound can promote the hyperphosphorylation of Akt at its key regulatory sites, Thr308 and Ser473 asm.orgnih.govtandfonline.comnih.gov. For instance, one study found that while other Akt inhibitors blocked activating phosphorylations of Akt at Thr308 and Ser473, this compound increased the phosphorylation of Akt at these positions nih.gov. This increase in phosphorylation was observed to be PI3k-dependent nih.govresearchgate.net. This phenomenon suggests that AKTIV may not be directly blocking the kinase activity itself but rather influencing the upstream signaling or the conformational state of Akt in a way that leads to enhanced phosphorylation nih.govresearchgate.net.

Apparent Lack of Direct Akt Kinase Activity Inhibition In Vitro

Crucially, in vitro kinase assays have demonstrated that this compound does not inhibit Akt kinase activity asm.orgnih.gov. This finding directly contradicts the initial hypothesis of AKTIV acting as a direct Akt kinase inhibitor. Instead, it points towards an indirect or alternative mechanism of action. Some research suggests that AKTIV might act downstream of Akt activation or potentially influence upstream components like PDK1, which phosphorylates Akt at Thr308 nih.govresearchgate.net. The observation that AKTIV increases Akt phosphorylation at Thr308 and Ser473, while not inhibiting its activity in vitro, indicates a complex interaction that warrants further investigation into its precise molecular targets within or related to the Akt pathway asm.orgnih.gov.

Akt-Independent Mechanisms of Action

The most significant divergence from the initial understanding of AKTIV's mechanism lies in its potent effects on cellular mitochondria, independent of direct Akt inhibition. Research indicates that AKTIV accumulates significantly within mitochondria, leading to profound disruptions in cellular bioenergetics and the generation of reactive oxygen species (ROS) acs.orgnih.govnih.govacs.orgrndsystems.comcaymanchem.com.

Mitochondrial Accumulation and Bioenergetic Disruption

This compound has been shown to rapidly and selectively accumulate to very high concentrations within mitochondria acs.orgnih.govnih.govacs.orgrndsystems.com. Studies using fluorescent imaging revealed that treatment of cells with AKTIV resulted in massive loading within these organelles, with concentrations reaching over 250 μM after 15 minutes of treatment with 1 μM AKTIV, and exceeding 1 mM when treated with 5 μM AKTIV acs.orgnih.govnih.gov. This extensive accumulation directly targets mitochondria, leading to significant disruption of cellular bioenergetics. Specifically, AKTIV treatment has been associated with mitochondrial depolarization, diminished mitochondrial respiration, and a complete inhibition of cellular oxygen consumption acs.orgnih.govnih.govacs.orgrndsystems.com. For example, in Jurkat lymphocytes, 2 μM AKTIV completely blocked oxygen consumption over a 90-minute period, a effect comparable to known mitochondrial complex I inhibitors acs.org. This profound disruption of mitochondrial function suggests a primary role for mitochondria in mediating AKTIV's biological activities nih.govnih.govacs.org.

Induction of Reactive Oxygen Species (ROS) Generation

A direct consequence of mitochondrial dysfunction induced by AKTIV is the significant increase in the generation of reactive oxygen species (ROS) acs.orgnih.govnih.govacs.orgrndsystems.comcaymanchem.com. Studies have shown that treatment with AKTIV dose-dependently increases cellular ROS levels. For instance, Jurkat cells treated with 2 μM AKTIV exhibited up to a 59-fold increase in ROS compared to controls acs.org. This elevated ROS production is a hallmark of mitochondrial dysfunction and can contribute to cellular damage and apoptosis acs.orgnih.govcaymanchem.com. The rapid elevation of ROS by AKTIV has also been proposed as a potential mechanistic link to the observed increased phosphorylation of the redox-sensitive Akt kinase at low concentrations, suggesting a complex interplay between mitochondrial effects and the Akt pathway acs.orgnih.gov.

Mitochondrial Dysfunction Induction

The accumulation of AKTIV within mitochondria leads to a cascade of detrimental effects on these organelles acs.orgnih.govnih.govacs.orgrndsystems.com. Beyond bioenergetic disruption and ROS generation, AKTIV causes swelling and apparent disintegration of mitochondria acs.orgnih.govnih.govacs.org. This morphological and functional damage to mitochondria indicates a profound mitochondrial dysfunction. The disruption of mitochondrial membrane potential and diminished respiration are key indicators of this dysfunction acs.orgnih.govnih.govrndsystems.com. These direct and immediate effects on mitochondrial structure and function are now understood to be the primary drivers of AKTIV's potent anticancer and antiviral activities nih.govnih.govacs.org.

Conclusion

Akt Inhibitor IV is a research compound that targets the PI3K/Akt signaling pathway, albeit with a complex mechanism that includes mitochondrial dysfunction and potential effects on other cellular processes like NF-κB signaling. Its ability to inhibit cell proliferation and induce changes in apoptosis and cell cycle progression has been demonstrated in various cancer cell lines and research models. While its direct role in inhibiting Akt kinase activity is debated, its utility in studying cellular responses and its potential as an antiviral agent highlight its value in biomedical research.

Compound List

  • This compound
  • PI3K
  • Akt
  • mTOR
  • PTEN
  • FOXO1a
  • NF-κB
  • IκBα
  • p65
  • p50
  • VSV
  • RSV
  • VACV
  • PIV5
  • Akt1
  • Akt2
  • Akt3
  • PDK1
  • mTORC2
  • 4E-BP1
  • Research Applications and Biological Activities of Akt Inhibitor Iv

    Preclinical Research in Cellular Models

    Akt Inhibitor IV has demonstrated notable effects on the proliferation and viability of various cell types in preclinical studies. Research indicates that it inhibits cell proliferation in several cancer cell lines. For instance, in 786-O renal cell carcinoma cells, the inhibitor blocks cell proliferation with an IC50 value of less than 1.25 µM. merckmillipore.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com Similarly, it inhibits the proliferation of HeLa and Jurkat cells with IC50 values ranging from 320 to 670 nM and 340 nM, respectively. In Jurkat and HeLa cells, it has been shown to reduce cell growth with an IC50 of 0.3 µM for both. apexbt.comcaymanchem.com

    The (E)-isomer of this compound has shown an average GI20 (20% growth inhibition) of 0.04 µM across four cell lines: MDA-MB-468, MDA-MB-231, MCF7, and the non-cancerous 184B5 cells. medchemexpress.com Notably, at this concentration, it exhibited minimal effects on the growth of the non-cancerous 184B5 cells. medchemexpress.com In hydroxytamoxifen-resistant MCF7/HT breast cancer cells, this compound was found to be more active, with an IC50 value of 390 nM. sciforum.netresearchgate.net

    The mechanism behind its anti-proliferative effects is linked to its ability to disrupt cellular bioenergetics. The compound accumulates in the mitochondria, leading to mitochondrial depolarization and increased production of reactive oxygen species (ROS). apexbt.comcaymanchem.com This disruption of mitochondrial function is a key factor in its ability to inhibit the growth of cancer cells. apexbt.comcaymanchem.com

    Cell LineInhibitory Concentration (IC50/GI20)Reference
    786-O&lt;1.25 µM merckmillipore.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com
    HeLa320 - 670 nM
    Jurkat340 nM
    MDA-MB-468, MDA-MB-231, MCF70.04 µM (GI20) medchemexpress.com
    MCF7/HT390 nM sciforum.netresearchgate.net

    This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. At a concentration of 10 μM, it activates the unfolded protein response and apoptosis in HEK293T cells. In Jurkat T-cells, treatment with this compound leads to a dose-dependent decrease in cell viability and induces apoptosis. portlandpress.com This induction of apoptosis is associated with the inhibition of the Akt/GSK3β signaling pathway, leading to the inhibition of XIAP and β-catenin expression and the activation of Bax. portlandpress.com The process involves caspase-9-mediated apoptosis, highlighting the role of the mitochondrial pathway. portlandpress.com

    Research has revealed that the compound's potent effects on cellular bioenergetics are a primary driver of its pro-apoptotic activity. nih.gov this compound massively accumulates in the mitochondria of treated cells, such as HeLa and Jurkat lymphocytes. nih.govacs.org This accumulation leads to mitochondrial swelling, disintegration, depolarization, and the release of reactive oxygen species, all of which are events that can trigger the intrinsic pathway of apoptosis. nih.govacs.org

    Modulation of Cell Proliferation and Viability

    Investigational Contexts in Disease Models

    The effects of this compound have been investigated across a diverse panel of cancer cell lines, revealing a broad spectrum of activity.

    786-O (Renal Cell Carcinoma): this compound effectively blocks cell proliferation in this cell line with an IC50 of less than 1.25 µM. merckmillipore.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com It also inhibits the nuclear export of FOXO1a, a downstream target of Akt, with an IC50 of 625 nM in these PTEN-null cells.

    MDA-MB-468 and MDA-MB-231 (Triple-Negative Breast Cancer): The (E)-isomer of this compound demonstrates growth inhibitory effects on these cell lines with an average GI20 of 0.04 µM. medchemexpress.com In MDA-MB-468 cells, which are sensitive to the combination, metformin (B114582) and erlotinib (B232) have been shown to inhibit EGFR, AKT, S6, and 4EBP1 signaling. oncotarget.com

    MCF7 (Estrogen Receptor-Positive Breast Cancer): this compound shows antiproliferative activity against MCF7 cells. medchemexpress.com In BRCA1-knockdown MCF7 cells, the inhibitor significantly reduces E2-induced G1/S progression and survival. ijbs.com It also attenuates E2-induced phosphorylation of Rb, cyclin D1, and S6. ijbs.com A synergistic effect was observed when combined with LCTA-3344 in both parental MCF7 and hydroxytamoxifen-resistant MCF7/HT cells. mdpi.com

    HeLa (Cervical Cancer): The inhibitor demonstrates potent antiproliferative activity with an IC50 ranging from 320 to 670 nM. It has been observed to accumulate extensively in the mitochondria of HeLa cells, leading to their disintegration and a profound disruption of cellular bioenergetics. nih.govacs.org

    Jurkat (T-cell Leukemia): this compound inhibits the proliferation of Jurkat cells with an IC50 of 340 nM. Treatment of Jurkat cells with the inhibitor leads to the induction of apoptosis through the inhibition of the Akt/GSK3β signaling pathway. portlandpress.com This involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins. portlandpress.com

    NCI-H460 (Non-Small Cell Lung Cancer): While direct data for this compound on NCI-H460 is limited in the provided context, studies on other Akt inhibitors in this cell line have shown that Akt inhibition can lead to G1 phase arrest at lower concentrations and apoptosis at higher doses. e-crt.orge-crt.orgkoreamed.org For instance, the Akt inhibitor LY294002 had a minimal effect on inducing apoptosis on its own but enhanced MHY-449-induced apoptosis in NCI-H460 cells. researchgate.net

    Cell LineKey FindingsReference
    786-OInhibits proliferation (IC50 &lt;1.25 µM) and FOXO1a nuclear export (IC50 = 625 nM). merckmillipore.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com
    MDA-MB-468Growth inhibition (average GI20 = 0.04 µM). medchemexpress.com
    MDA-MB-231Growth inhibition (average GI20 = 0.04 µM). medchemexpress.com
    MCF7Antiproliferative activity; reduces E2-induced G1/S progression and survival in BRCA1-knockdown cells. medchemexpress.comijbs.com
    HeLaInhibits proliferation (IC50 = 320-670 nM); accumulates in mitochondria, disrupting bioenergetics. nih.govacs.org
    JurkatInhibits proliferation (IC50 = 340 nM); induces apoptosis via inhibition of Akt/GSK3β pathway. portlandpress.com
    NCI-H460Other Akt inhibitors induce G1 arrest and apoptosis in this cell line. e-crt.orge-crt.orgkoreamed.orgresearchgate.net

    While specific in vivo studies detailing the effect of this compound on tumorigenic processes in preclinical models are not extensively covered in the provided search results, the in vitro data strongly suggests its potential to influence these processes. The demonstrated ability to inhibit cell proliferation and induce apoptosis in a wide range of cancer cell lines is a key indicator of potential anti-tumor activity. merckmillipore.comscientificlabs.iesigmaaldrich.comsigmaaldrich.commedchemexpress.comportlandpress.com

    The inhibition of the Akt pathway, a central signaling node frequently dysregulated in cancer, is critical for its anti-tumor effects. By blocking Akt-mediated events such as FOXO1a nuclear export, this compound can impede the survival and proliferation signals that drive tumor growth. scientificlabs.ie Furthermore, its ability to disrupt mitochondrial function and induce apoptosis provides a direct mechanism for eliminating cancer cells. portlandpress.comnih.govacs.org Preclinical studies with other Akt inhibitors have shown that targeting this pathway can lead to tumor growth inhibition and even regression in xenograft models. plos.orgnih.gov For instance, the Akt inhibitor CCT128930 showed antitumor activity in U87MG and BT474 human tumor xenografts. nih.gov Similarly, the combination of metformin and erlotinib led to partial regression of xenografted MDA-MB-468 tumors through the reduction of EGFR and AKT signaling. oncotarget.com

    Studies on Radiosensitization in Malignant Glioma Models

    Antiviral Research

    This compound has been identified as a compound with broad-spectrum antiviral properties. acs.orgnih.gov Its activity has been demonstrated against a range of viruses in various viral replication models. researchgate.net

    Initial studies showed that this compound effectively inhibited the replication of Vesicular Stomatitis Virus (VSV), a rhabdovirus. nih.govasm.org This antiviral action was not limited to one type of virus. Subsequent research confirmed its efficacy against other viruses, including the paramyxovirus Respiratory Syncytial Virus (RSV) and the poxvirus Vaccinia Virus (VACV). nih.govnih.govresearchgate.net In these studies, a 1 µM concentration of this compound significantly inhibited the expression of viral genes from both RSV and VACV in infected BHK-21 cells. nih.govresearchgate.net The antiviral spectrum of the compound was further expanded by findings that it also inhibits Parainfluenza Virus 5 (PIV5) in infected HeLa cells. acs.orgresearchgate.net

    Table 3: Viruses Inhibited by this compound in Research Models

    Virus Virus Type Cell Model Reference
    Vesicular Stomatitis Virus (VSV) Rhabdovirus BHK-21 nih.govasm.org
    Respiratory Syncytial Virus (RSV) Paramyxovirus BHK-21 nih.govnih.gov
    Vaccinia Virus (VACV) Poxvirus BHK-21 nih.govnih.gov
    Parainfluenza Virus 5 (PIV5) Paramyxovirus HeLa acs.orgresearchgate.net

    While initially investigated for its role as an Akt pathway inhibitor, studies into the antiviral properties of this compound have revealed a mechanism of action that appears to be independent of Akt inhibition. nih.govnih.govscilit.com This was an unexpected finding, as many viruses are known to activate the PI3K/Akt pathway to facilitate their replication. nih.govasm.org

    Contrary to its expected function, research showed that this compound did not inhibit the kinase activity of Akt in vitro. nih.govnih.gov More surprisingly, its application to cells led to an increase in the activating phosphorylation of Akt at key sites, namely threonine 308 and serine 473. nih.govasm.orgnih.gov However, despite this increase in Akt phosphorylation, the compound still robustly inhibited viral replication. nih.govnih.gov This paradoxical outcome strongly suggests that the antiviral effect of this compound is not mediated through the inhibition of the PI3K/Akt signaling pathway. nih.govnih.gov

    More recent investigations have proposed an alternative mechanism. It has been suggested that the potent anticancer and antiviral effects of this compound may be a result of its direct impact on mitochondria. acs.org Studies indicate that the compound massively accumulates in mitochondria, leading to a significant disruption of cellular bioenergetics, which includes depolarization of the mitochondrial membrane and a reduction in mitochondrial respiration. acs.org Since mitochondria are crucial for both cancer cell proliferation and viral replication, it is now thought that the compound's primary antiviral activity results from these direct effects on mitochondrial function. acs.org

    Broad-Spectrum Antiviral Activity in Viral Replication Models (e.g., VSV, Respiratory Syncytial Virus, Vaccinia Virus, PIV5)

    Neurodegenerative Disease Research

    A review of the scientific literature did not yield specific research studies investigating the application of this compound in synucleinopathy models, such as those involving Drosophila expressing α-Synuclein. While the inhibition of the AKT signaling pathway has been explored as a potential therapeutic target in models of Parkinson's disease and other synucleinopathies, these studies have utilized different AKT inhibitors, such as A-443654. frontiersin.orgnih.govresearchgate.net Therefore, there is currently no available data on the specific effects of this compound in this area of neurodegenerative disease research.

    Table of Mentioned Compounds

    Effects on Protein Accumulation and Neurodegeneration Pathways

    Metabolic Research

    This compound and other inhibitors of the Akt pathway have significant effects on glucose metabolism, particularly in adipocyte (fat cell) models. The Akt pathway is a central component of insulin (B600854) signaling, which is essential for glucose uptake and utilization in these cells.

    Studies using various Akt inhibitors, including this compound, have demonstrated that the inhibition of Akt activity impairs insulin-stimulated glucose uptake in adipocytes. molbiolcell.orgresearchgate.netresearchgate.net This is primarily due to the role of Akt in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. molbiolcell.orgresearchgate.netfrontiersin.org When Akt is inhibited, this translocation is reduced, leading to decreased glucose transport into the cells. researchgate.net

    Specifically, Akt2 is the principal isoform regulating GLUT4 trafficking in adipocytes. molbiolcell.orgportlandpress.com Inhibition or knockdown of Akt2 significantly inhibits insulin-induced GLUT4 translocation. molbiolcell.orgportlandpress.com Research has shown that while Akt inhibition blocks insulin's effect on glucose transport, its effect on the suppression of lipolysis (the breakdown of fats) can be independent of Akt under certain conditions. researchgate.netnih.gov

    Model SystemAkt Inhibitor UsedKey Findings on Glucose MetabolismReference
    3T3-L1 AdipocytesMK-2206Potently inhibits insulin-stimulated glucose transport. researchgate.netresearchgate.net
    3T3-L1 AdipocytesThis compoundInhibits insulin-stimulated glucose uptake. molbiolcell.org
    Rat AdipocytesAkt inhibitorUnable to reverse the effects of insulin on lipolysis, but wortmannin (B1684655) (a PI3K inhibitor) completely blocked insulin's effects. nih.gov
    Primary Human AdipocytesSitagliptin and Saxagliptin (DPP4 inhibitors that augment Akt activation)Insulin-stimulated activation of Akt is augmented, improving insulin responsiveness. nih.gov

    The Akt signaling pathway is a critical regulator of lipid synthesis (lipogenesis). Akt inhibitors have been instrumental in elucidating the mechanisms by which this pathway controls the production of fatty acids and cholesterol.

    Akt promotes lipid synthesis through multiple downstream targets. One key mechanism is the activation of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, which are master transcriptional regulators of lipogenic genes. nih.govfrontiersin.orgfrontiersin.org Akt can enhance the expression and activity of enzymes involved in fatty acid synthesis, such as ATP citrate (B86180) lyase (ACLY) and fatty acid synthase (FASN). nih.govfrontiersin.orgashpublications.org

    Studies have shown that inhibiting the PI3K/Akt pathway, for example with the inhibitor LY294002, leads to a decrease in the synthesis of both cholesterol and fatty acids. molbiolcell.org This is a result of the inhibition of SREBP processing and the subsequent downregulation of key lipid biosynthetic genes. molbiolcell.org Furthermore, Akt inhibitors have been shown to prevent insulin from inhibiting lipolysis, the breakdown of stored fats. frontiersin.org

    In metabolic models, particularly those related to obesity and insulin resistance, Akt inhibitors have been shown to modulate the expression of inflammatory markers. Chronic low-grade inflammation is a key feature of metabolic diseases, and the Akt pathway plays a role in this process.

    In high-fat diet-induced models of insulin resistance, treatment with an AKT inhibitor was effective in reducing the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). iscientific.org This suggests that inhibiting the Akt pathway can attenuate the inflammatory responses associated with metabolic dysfunction. iscientific.orgfrontiersin.org

    Studies on Lipid Synthesis Pathways

    Immunological Research

    The Akt signaling pathway is crucial for the function and differentiation of various immune cells. Consequently, Akt inhibitors are valuable tools in immunological research to understand and manipulate immune responses.

    In the context of T-cell biology, inhibiting Akt signaling has been shown to uncouple T-cell differentiation from expansion. nih.gov This allows for the generation of large numbers of T-cells with an early memory phenotype, which have superior antitumor efficacy in adoptive immunotherapy. nih.govbmj.combmj.com Specifically, Akt inhibition promotes the activity of the transcription factor FOXO1, which is important for the formation of memory T-cells. nih.gov

    Akt signaling also plays a significant role in macrophage polarization, the process by which macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). frontiersin.org Inhibition of Akt signaling can influence this balance. For instance, some studies suggest that Akt inhibition can suppress the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype. researchgate.netbiolifesas.org This modulation of macrophage polarization has therapeutic potential in inflammatory diseases and cancer. researchgate.netbiolifesas.org

    Immune Cell TypeAkt Inhibitor UsedKey Immunological EffectsReference
    CAR T-cellsAKT Inhibitor VIIIPromotes the generation of less differentiated, early memory T-cells with enhanced antitumor activity. nih.govbmj.com
    CD8+ T-cellsAkt inhibitorInhibits terminal differentiation and enhances expansion potential, leading to a superior antitumor effect. ashpublications.org
    MacrophagesGSK2141795Modulates macrophage polarization, favoring the anti-inflammatory M2 phenotype. researchgate.net
    MacrophagesMK-2206Skews macrophages from M1 towards M2 polarization and regulates apoptosis. biolifesas.org
    Involvement in T-cell Apoptosis Modulation

    This compound is a chemical compound investigated for its biological activities, including its ability to induce apoptosis, or programmed cell death, in T-lymphocytes. Research, primarily using the Jurkat human T-cell line, has revealed that this compound modulates T-cell apoptosis through complex mechanisms involving both the canonical Akt signaling pathway and direct effects on mitochondria.

    Studies show that this compound can mimic the effects of certain pathogens that induce T-cell apoptosis by inhibiting the Akt/GSK3β signaling pathway. portlandpress.com This pathway is crucial for promoting cell survival; therefore, its inhibition leads to cell death. portlandpress.com Treatment of Jurkat cells with this compound has been demonstrated to decrease cell viability in a dose-dependent fashion. portlandpress.com This is achieved by inhibiting the phosphorylation and activation of Akt. portlandpress.com The downstream molecular consequences of this inhibition are significant and include:

    Activation of Caspases : A marked increase in the cleavage and activation of the initiator caspase-9 and the effector caspase-3. portlandpress.com

    PARP Degradation : Subsequent degradation of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3, which is a hallmark of apoptosis. portlandpress.com

    Modulation of Apoptotic Proteins : A dose-dependent inhibition of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis) and an activation of the pro-apoptotic protein Bax. portlandpress.com

    Inhibition of β-catenin : Reduced expression of β-catenin, a transcriptional activator that is negatively regulated by GSK3β. portlandpress.com

    Further research has uncovered a distinct, yet complementary, mechanism of action for this compound that directly targets mitochondria. nih.govacs.org This compound, a cationic benzimidazole (B57391) derivative, has been observed to massively accumulate within the mitochondria of Jurkat lymphocytes. nih.govacs.orgnih.gov This rapid and extensive accumulation leads to profound mitochondrial dysfunction, which is a potent trigger for apoptosis. nih.govacs.org Key findings of this mitochondrial-centric mechanism include:

    Mitochondrial Accumulation : Treatment of Jurkat cells with 1 μM of this compound for 15 minutes resulted in its concentration reaching over 250 μM inside the mitochondria. nih.govacs.org At a 5 μM concentration, the intramitochondrial level exceeded 1 mM. nih.govacs.org

    Morphological Disruption : This high level of accumulation causes swelling of the mitochondria, followed by their apparent disintegration. nih.govacs.org

    Disruption of Bioenergetics : The structural damage is associated with severe functional consequences, including mitochondrial depolarization and diminished mitochondrial respiration. nih.govacs.org

    Induction of Oxidative Stress : The compound's effects on mitochondria lead to a significant, dose-dependent release of reactive oxygen species (ROS). acs.orgnih.gov Treatment of Jurkat cells with 2 μM of this compound for 30 minutes caused a 59-fold increase in cellular ROS. acs.org High levels of ROS are known to indicate mitochondrial dysfunction and can independently induce apoptosis. acs.orgnih.gov

    Interestingly, while some studies report that this compound reduces Akt phosphorylation, others note that it can paradoxically increase the phosphorylation of Akt at key residues (Ser473 and Thr308). acs.orgcaymanchem.com This suggests a complex mechanism where the compound's primary apoptotic trigger in T-cells may be the potent disruption of mitochondrial structure and bioenergetics, rather than direct kinase inhibition. nih.govacs.org The observed increase in ROS could provide a mechanistic link to the paradoxical phosphorylation of the redox-sensitive Akt kinase. acs.orgnih.gov Despite this, the compound still effectively inhibits the proliferation of Jurkat cells and downstream signaling, such as the nuclear export of FOXO1a. caymanchem.com

    Table 1: Research Findings on the Effects of this compound on T-Cells

    Cell LineObserved EffectKey Molecular ChangesReference
    Jurkat (Human T-cell)Decreased cell viability and induction of apoptosis.Inhibition of Akt and GSK3β phosphorylation; activation of caspases-9 and -3; PARP degradation; inhibition of XIAP and β-catenin; activation of Bax. portlandpress.com
    Jurkat (Human T-cell)Inhibition of cell growth (IC50 = 0.3 μM).Reduced mitochondrial polarization; increased production of Reactive Oxygen Species (ROS). caymanchem.com
    Jurkat (Human T-cell)Massive accumulation in mitochondria, leading to organelle swelling and disintegration.Mitochondrial depolarization; diminished mitochondrial respiration; up to 59-fold increase in ROS at 2 μM. nih.govacs.orgnih.gov

    Table of Compounds Mentioned

    Compound Name
    3-methyladenine
    A443654
    This compound
    Akti-1/2
    Bafilomycin A1
    BGT226
    Chloroquine
    Etoposide
    GSK690693
    LY294002
    MK-2206
    Perifosine
    Torin-2
    Wortmannin

    Methodological Approaches in Akt Inhibitor Iv Research

    Biochemical and Cellular Assays

    Biochemical and cellular assays are fundamental to understanding the functional consequences of treating cells with Akt Inhibitor IV. These techniques have revealed paradoxical effects on the Akt signaling pathway and significant off-target impacts on cellular metabolism and survival.

    Contrary to what its name might suggest, in vitro kinase assays have demonstrated that this compound does not directly inhibit the kinase activity of Akt1 or Akt2. nih.gov In a high-throughput screening format that tested the inhibitor's effect on 84 different kinases, Akt-IV at a concentration of 1 μM did not inhibit the phosphorylation of peptide substrates by Akt1 or Akt2. nih.gov In fact, some evidence from these kinase assays suggests that this compound might directly activate PDK1, the kinase responsible for phosphorylating Akt at the Threonine 308 (Thr308) position. nih.govresearchgate.net This finding helps to explain the observed increase in Akt phosphorylation upon treatment with the compound. nih.govresearchgate.net These assays typically involve incubating the purified kinase, the inhibitor, a substrate (like a GSK-3 fusion protein), and ATP to measure the extent of substrate phosphorylation. cellsignal.com

    Table 1: In Vitro Kinase Assay Findings for this compound

    Kinase Target Observed Effect of this compound Implication Reference
    Akt1 No direct inhibition of kinase activity The compound's primary mechanism is not direct enzymatic inhibition of Akt1. nih.gov
    Akt2 No direct inhibition of kinase activity The compound's primary mechanism is not direct enzymatic inhibition of Akt2. nih.gov
    PDK1 Potential direct activation May contribute to the increased phosphorylation of Akt at Thr308 observed in cells. nih.govresearchgate.net

    Immunoblotting, or Western blotting, is a key technique used to analyze changes in protein phosphorylation within the Akt signaling pathway following treatment with this compound. portlandpress.comembopress.org This method separates proteins from cell lysates by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins and their phosphorylation status. portlandpress.com

    Research has consistently shown that treating various cell types with this compound leads to an increase, rather than a decrease, in the phosphorylation of Akt at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473). nih.govresearchgate.net This paradoxical effect has been observed in multiple studies. nih.govresearchgate.net For instance, in BHK-21 cells, Akt-IV treatment promoted phosphorylation at both residues. researchgate.net This effect is dependent on PI3K, a kinase upstream of Akt. nih.gov

    Despite the increase in Akt phosphorylation, immunoblotting reveals a decrease in the phosphorylation of downstream Akt substrates. researchgate.net A notable example is the 4E-BP1 protein, a downstream target of the mTORC1 pathway, which shows decreased phosphorylation after treatment with Akt-IV. researchgate.net Similarly, the inhibitor reduces the phosphorylation of Forkhead box class O transcription factor 1a (FOXO1a). caymanchem.com This suggests that while Akt itself becomes hyperphosphorylated, its ability to phosphorylate its targets is impaired, possibly through mechanisms downstream of Akt activation. nih.govresearchgate.net

    To quantify the impact of this compound on cell survival and growth, researchers utilize cell viability and proliferation assays. portlandpress.comfrontiersin.org A common method is the WST-8 assay, a colorimetric assay that measures the metabolic activity of cells, which correlates with the number of viable cells. portlandpress.com In this assay, a water-soluble tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, which can be quantified by measuring absorbance. portlandpress.com

    Studies have demonstrated that this compound effectively reduces the viability and proliferation of various cancer cell lines in a dose-dependent manner. portlandpress.comaacrjournals.org For example, the inhibitor has an IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of 0.3 μM in both Jurkat and HeLa cells. caymanchem.com Other reported IC₅₀ values include 340 nM for Jurkat cells, 320-670 nM for HeLa cells, and less than 1.25 μM for 786-O renal cancer cells. rndsystems.com These assays are typically conducted by plating cells in 96-well plates, treating them with various concentrations of the inhibitor for a set period (e.g., 24 to 72 hours), and then measuring viability. portlandpress.comfrontiersin.orge-crt.org

    Table 2: IC₅₀ Values of this compound in Various Cell Lines

    Cell Line Cancer Type IC₅₀ Value Reference
    Jurkat T-cell leukemia 0.3 μM / 340 nM caymanchem.comrndsystems.com
    HeLa Cervical Cancer 0.3 μM / 320-670 nM caymanchem.comrndsystems.com
    786-O Renal Cancer <1.25 μM rndsystems.com
    PIV5-infected HeLa Virus-infected cells 520 nM caymanchem.comrndsystems.com

    A critical aspect of this compound's mechanism of action involves the profound disruption of cellular bioenergetics, which is measured using specific assays. acs.orgnih.gov The consumption of oxygen by mitochondria, a key indicator of aerobic respiration, is quantified using techniques like the MitoXpress Xtra-HS assay. acs.orgnih.gov This assay uses a phosphorescent, oxygen-sensitive probe to measure the rate of oxygen depletion from the medium over time. acs.org

    Research has shown that this compound is a potent inhibitor of mitochondrial respiration. acs.orgnih.gov In HeLa cells, a 2 μM concentration of the inhibitor was found to completely block the consumption of oxygen over a 90-minute period. acs.org This effect was comparable to that of rotenone, a known inhibitor of mitochondrial complex I. acs.org Importantly, blocking the PI3K/Akt pathway with another inhibitor, LY294002, had no effect on oxygen consumption, indicating that this compound's impact on respiration is independent of its effects on the Akt signaling pathway. acs.org This disruption of cellular bioenergetics is a primary contributor to the compound's anticancer and antiviral activities. nih.govnih.gov

    The disruption of mitochondrial function by this compound leads to an increase in reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can cause cellular damage. acs.org The quantification of cellular ROS is often performed using fluorescent probes like H₂DCFDA. acs.org This probe is non-fluorescent until it is oxidized by ROS within the cell, and the resulting fluorescence can be measured using flow cytometry. acs.org

    Studies have demonstrated a dose-dependent increase in cellular ROS upon treatment with this compound. acs.org In Jurkat cells treated for 30 minutes, the compound caused up to a 59-fold increase in ROS at a concentration of 2 μM compared to the control. acs.org This rapid and significant elevation of ROS provides a mechanistic link between the mitochondrial dysfunction induced by the inhibitor and the subsequent activation (phosphorylation) of the redox-sensitive Akt kinase. acs.org

    Measurement of Cellular Bioenergetics (e.g., Oxygen Consumption)

    Imaging Techniques

    Imaging techniques have been instrumental in visualizing the subcellular localization of this compound and the morphological changes it induces. The compound itself possesses intrinsic fluorescent properties (excitation λmax = 388 nm, emission λmax = 460 nm), which, despite a low quantum yield, are sufficient for its detection within living cells. nih.govnih.gov

    Confocal laser scanning microscopy, using a 405 nm laser for excitation, has been used to image HeLa cells treated with this compound. nih.govnih.gov These imaging studies revealed that the compound rapidly and extensively accumulates in the mitochondria. nih.govnih.gov Within 15 minutes of treating Jurkat cells with 1 μM of the inhibitor, its concentration within the mitochondria reached over 250 μM. acs.orgnih.gov This massive accumulation leads to visible swelling and eventual disintegration of the mitochondria, providing direct visual evidence for the compound's primary site of action. acs.orgnih.gov

    Confocal Microscopy for Subcellular Localization

    Confocal microscopy has been a pivotal technique in elucidating the subcellular destination of this compound. Utilizing the compound's intrinsic fluorescence, researchers have been able to visualize its distribution within living cells without the need for external fluorescent labels. aacrjournals.org Studies using HeLa cells, a human cervical cancer cell line, have demonstrated that upon treatment, this compound exhibits a distinct localization pattern. aacrjournals.orgresearchgate.net

    Imaging of HeLa cells treated with this compound via confocal laser scanning microscopy, with an excitation wavelength of 405 nm, revealed a significant and rapid accumulation of the compound within mitochondria. aacrjournals.orgresearchgate.net This mitochondrial targeting is a key aspect of its mechanism of action. Further investigations have shown that this accumulation is dependent on the mitochondrial membrane potential, as treatment with a mitochondrial depolarizer inhibited the uptake of this compound into the organelles. The localization within mitochondria has been observed to cause profound effects on the morphology of these organelles, including swelling and apparent disintegration. aacrjournals.orgresearchgate.net In some contexts, confocal microscopy has also been used to observe the translocation of the Akt protein itself between the cytoplasm, nucleus, and mitochondria under different cellular conditions, providing a broader understanding of the signaling pathway this inhibitor was designed to target. researchgate.net

    Fluorescence-Based Studies of Compound Uptake and Distribution

    The inherent fluorescent properties of this compound have been fundamental to studying its uptake and distribution in living cells. aacrjournals.org Although it has a low quantum yield, its fluorescence is sufficient for quantitative analysis through methods like flow cytometry and confocal microscopy. aacrjournals.orgresearchgate.net

    Research has characterized the spectroscopic properties of this compound, which are essential for designing and interpreting fluorescence-based experiments. aacrjournals.org

    PropertyValue
    Excitation λmax388 nm aacrjournals.orgresearchgate.net
    Emission λmax460 nm aacrjournals.orgresearchgate.net
    Quantum Yield (Φ)0.0016 aacrjournals.orgresearchgate.net
    Extinction Coefficient (ε390 nm) in PBS54,000 M⁻¹ cm⁻¹ aacrjournals.org

    Studies using these properties have quantified the compound's accumulation. For instance, treating Jurkat lymphocytes with 1 μM of this compound for 15 minutes resulted in mitochondrial concentrations exceeding 250 μM. aacrjournals.orgresearchgate.net Increasing the treatment concentration to 5 μM led to mitochondrial levels of over 1 mM. aacrjournals.orgresearchgate.net This massive accumulation was directly linked to subsequent cellular effects, such as the disruption of cellular bioenergetics, including mitochondrial depolarization and the generation of reactive oxygen species (ROS). researchgate.net

    Target Engagement and Pathway Analysis

    Cellular Thermal Shift Assay (CETSA) Applications in Biological Systems

    The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify drug-target engagement in a cellular environment. plos.org The principle of CETSA is based on ligand-induced thermal stabilization of a target protein; when a drug binds to its protein target, the protein's resistance to heat-induced denaturation increases. plos.orgdiva-portal.org This change in thermal stability can be detected and quantified, providing direct evidence of target engagement inside intact cells or tissue samples without modifying the compound or the protein. plos.org

    CETSA can be performed using Western blotting to detect the soluble fraction of a specific protein at different temperatures, or coupled with mass spectrometry (MS-CETSA) for a proteome-wide analysis of drug interactions. plos.orgdiva-portal.org While CETSA has been successfully applied to study the target engagement of various Akt inhibitors, such as ARQ092, specific studies employing CETSA to analyze the direct binding of this compound to its putative targets were not identified in the reviewed literature. researchgate.net The methodology, however, remains a highly relevant potential approach for confirming the intracellular targets of this compound and distinguishing on-target from off-target effects.

    Reverse Phase Protein Array (RPPA) for Pathway Biomarker Profiling in Preclinical Models

    Reverse Phase Protein Array (RPPA) is a high-throughput, antibody-based proteomic technology that allows for the quantitative analysis of hundreds of proteins and their post-translational modifications (like phosphorylation) across a large number of samples simultaneously. mdpi.comnih.govnih.gov In RPPA, protein lysates from samples are arrayed onto nitrocellulose-coated slides, and each slide is then incubated with a specific primary antibody that detects a single protein or a specific phosphorylation site. mdpi.comnih.gov This makes it an ideal tool for profiling the activity of signaling pathways. biorxiv.orgnih.gov

    RPPA is frequently used in preclinical models to understand how cancer cells respond to targeted therapies, to identify biomarkers of response or resistance, and to assess the pharmacodynamic effects of inhibitors on their intended pathways. diva-portal.orgtandfonline.comnih.gov For example, RPPA can be used to measure the phosphorylation levels of downstream targets of Akt, such as GSK3β and PRAS40, to confirm pathway inhibition after treatment with an Akt inhibitor. oncotarget.comnih.gov While RPPA has been extensively used to study the effects of various Akt inhibitors in preclinical settings, no specific research was found that applied RPPA to profile the pathway biomarkers following treatment with this compound. oncotarget.comtandfonline.comresearchgate.net

    Genetic and In Vivo Model Systems (Non-human)

    The preclinical efficacy and biological effects of this compound have been investigated in several non-human in vivo models. These studies are crucial for understanding the compound's potential therapeutic effects and its mechanism of action in a whole-organism context.

    One study utilized a CCRF-CEM xenograft mouse model to investigate the inhibitor's effect on T-acute lymphoblastic leukemia. researchgate.net In this model, nude mice were implanted with CCRF-CEM cells subcutaneously. researchgate.net The study found that while this compound alone did not significantly reduce tumor size, its combination with dexamethasone (B1670325) led to a significant minimization of tumors and prolonged the survival time of the mice. researchgate.net Another investigation used a mouse model of transient focal cerebral ischemia to examine the neuroprotective effects of the inhibitor. researchgate.net In these experiments, this compound was administered via intracerebroventricular injection prior to inducing ischemia, and was shown to block the early, ischemia-induced phosphorylation of Akt in the brain. researchgate.net

    Furthermore, the compound's activity has been tested on cell lines derived from Brca1-mutant mouse models . nih.gov Specifically, cell lines from tumors in Brca1△11/△11p53-/- and Brca1△11/△1153bp1-/- mice were treated with this compound, which resulted in a concentration-dependent decrease in cell proliferation. nih.gov

    Model SystemCell Line/ConditionKey Findings Related to this compound
    Nude Mouse Xenograft researchgate.netCCRF-CEM (T-acute lymphoblastic leukemia)Combined with dexamethasone, significantly reduced tumor volume and prolonged survival. researchgate.net
    Mouse Model of Cerebral Ischemia researchgate.netTransient focal cerebral ischemiaBlocked the early increase in Akt phosphorylation in the ischemic brain. researchgate.net
    Cell lines from Brca1-mutant mice nih.govBrca1△11/△11p53-/- and Brca1△11/△1153bp1-/- tumor cellsCaused a concentration-dependent reduction in cell growth. nih.gov

    These non-human models have been essential in demonstrating both the therapeutic potential and the specific molecular effects of this compound in a complex biological setting, moving beyond in vitro observations.

    Utilization of Drosophila Models

    The fruit fly, Drosophila melanogaster, serves as a valuable model organism in the study of Akt signaling pathways due to its genetic tractability and the conservation of key signaling molecules between it and humans. Research has utilized Drosophila models to investigate the effects of Akt inhibition on various biological processes. For instance, in a Drosophila model of synucleinopathy, a condition related to Parkinson's disease, the administration of an Akt inhibitor, A-443654, resulted in modest enhancements in both survival and motor function in flies expressing human α-Synuclein. frontiersin.org Genetic studies in these flies further demonstrated that reducing Akt levels led to a decrease in α-Synuclein protein levels and improved physiological outcomes. frontiersin.org This protective effect appears to be mediated through the fly ortholog of NF-κB, known as Relish. frontiersin.org

    Another study in Drosophila demonstrated that the Akt inhibitor GSK690693 could extend the lifespan of the flies. researchgate.net This effect was associated with improved oxidative resistance, better intestinal integrity, and an increase in autophagy. researchgate.net The treatment with GSK690693 was found to decrease the activation of both Akt and ERK, which in turn activated FOXO, GSK-3β, and apoptosis, ultimately modulating the longevity of the flies. researchgate.net

    In the context of glioblastoma research, a kinome-wide genetic screen in a Drosophila model was instrumental. plos.org In this model, the activation of RTK and PI3K pathways in glial progenitor cells leads to malignant tumors resembling human glioblastoma. plos.org This screen helped to identify new genes required for this neoplastic transformation. plos.org

    Application in Cancer Xenograft Models

    Cancer xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of potential therapeutic agents. This compound has been assessed in various xenograft models.

    For instance, the Akt inhibitor GDC-0068 has shown efficacy in a wide range of xenograft models, including those for prostate, breast, ovarian, colorectal, non-small cell lung, glioblastoma, and melanoma cancers. aacrjournals.org Efficacy in these models was often observed in tumors with genetic alterations that activate the Akt pathway, such as PTEN loss, PIK3CA mutations, or HER2 overexpression. aacrjournals.org Oral administration of GDC-0068 resulted in antitumor activity, ranging from delaying tumor growth to causing tumor regression. aacrjournals.org

    Similarly, the Akt inhibitor ipatasertib (B1662790) (GDC-0068) has been shown to inhibit Akt signaling in tumor xenograft models, leading to a blockade of the cell cycle and reduced cancer cell viability. nih.gov In a BT474Tr breast cancer xenograft model, GDC-0068 demonstrated dose-dependent inhibition of tumor growth. researchgate.net

    Another Akt inhibitor, DC120, was found to inhibit the growth of CNE2 xenograft tumors. nih.gov Furthermore, synergistic anti-tumor effects were observed in vivo when the Akt inhibitor ISC-4 was combined with cetuximab in a 5-FU-resistant colon cancer model, without causing toxicity. plos.org

    The table below summarizes the application of various Akt inhibitors in different cancer xenograft models.

    Akt InhibitorCancer TypeXenograft ModelOutcomeReference
    GDC-0068Prostate, Breast, Ovarian, Colorectal, NSCLC, Glioblastoma, MelanomaMultipleTumor growth delay, stasis, or regression aacrjournals.org
    GDC-0068Breast CancerBT474TrDose-dependent inhibition of tumor growth researchgate.net
    IpatasertibNot SpecifiedHuman cancer xenograftsInhibition of Akt signaling, cell cycle blockade nih.gov
    DC120Nasopharyngeal CarcinomaCNE2Inhibition of tumor growth nih.gov
    ISC-4Colon Cancer5-FU-resistantSynergistic anti-tumor effects with cetuximab plos.org

    Computational and Drug Discovery Methodologies

    Virtual Screening and Docking Studies for Scaffold Identification

    Computational methods such as virtual screening and molecular docking are powerful tools in modern drug discovery, enabling the identification of novel chemical scaffolds that can potentially inhibit a target protein like Akt.

    Structure-based virtual screening has been successfully employed to identify new Akt kinase inhibitors. In one such study, the DOCK 4.0 program was used with the X-ray crystal structure of human Akt kinase. nih.govresearchgate.net This screening of a chemical database led to the selection of 48 compounds for further testing, with 26 of them showing more potent inhibitory effects on Akt kinase than the reference compound, H-89. nih.govresearchgate.net

    Another study developed a novel scaffold of Akt inhibitors through virtual screening of chemical databases using Maestro for docking studies. e-crt.org This led to the identification of a benzothienopyrimidine derivative, BIA-6, as a potential lead molecule that inhibited Akt1 enzyme activity. e-crt.org

    Quantitative structure-activity relationship (QSAR) models have also been developed and used to predict the activity of various inhibitors against components of the PI3K/AKT/mTOR pathway. nih.govfortunejournals.comtermedia.pl For instance, a PI3K-QSAR model was used to predict the activity of AKT and mTOR inhibitors against PI3K, followed by docking studies to evaluate their interactions. nih.gov Similarly, an AKT-QSAR model was used to predict the activity of PI3K and mTOR inhibitors against AKT. fortunejournals.com

    Synergy Studies with Other Biological Agents

    A crucial aspect of developing new cancer therapies is to explore combinations of drugs that can work synergistically, meaning their combined effect is greater than the sum of their individual effects. Numerous studies have investigated the synergistic potential of Akt inhibitors with other agents.

    A synergistic interaction between the Akt inhibitor ISC-4 and cetuximab was identified and validated in a panel of colon cancer cell lines. plos.org This combination cooperatively decreased cell cycle progression and increased apoptosis in responsive tumor cells. plos.org The synergy was notably retained in colon cancer cells that had acquired resistance to 5-FU. plos.org

    In thyroid cancer cells, the allosteric Akt inhibitor MK2206 was found to synergize with the BRAFV600E inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244. nih.gov This synergy was particularly pronounced in cells harboring activating mutations in both the PI3K/Akt and MAPK pathways. nih.gov A previous study also reported synergistic inhibitory effects between this compound and the MEK inhibitor U0126 on the growth of melanoma cells. nih.gov

    The combination of the Akt activation inhibitor triciribine (B1683860) and the farnesyltransferase inhibitor tipifarnib (B1682913) was shown to be highly synergistic in inhibiting the growth of breast cancer cells. aacrjournals.org This synergistic interaction was also observed with other structurally unrelated inhibitors of Akt (MK-2206) and farnesyltransferase (FTI-2153). aacrjournals.org

    Furthermore, preclinical studies have demonstrated that Akt inhibition can sensitize cells to various chemotherapeutic agents. nih.gov For example, the Akt inhibitor BIA-6 exhibited synergism with standard chemotherapeutic agents for lung cancer, such as gemcitabine (B846) and docetaxel. e-crt.org

    The table below highlights key synergy studies involving Akt inhibitors.

    Akt InhibitorSynergistic PartnerCancer TypeKey FindingReference
    ISC-4CetuximabColon CancerSynergistically reduced viability and induced apoptosis, even in 5-FU resistant cells. plos.org
    MK2206PLX4032, AZD6244Thyroid CancerProfound synergy in cells with dual MAPK and PI3K/Akt pathway mutations. nih.gov
    This compoundU0126MelanomaSynergistic growth inhibition. nih.gov
    TriciribineTipifarnibBreast CancerHighly synergistic inhibition of anchorage-dependent growth. aacrjournals.org
    BIA-6Gemcitabine, DocetaxelLung CancerDemonstrated synergism with standard chemotherapies. e-crt.org

    Challenges and Future Directions in Akt Inhibitor Iv Research

    Resolving Mechanistic Ambiguities and Identifying Primary Targets

    A significant challenge in the study of Akt Inhibitor IV lies in the ambiguity surrounding its precise mechanism of action. Originally described as an inhibitor of Akt phosphorylation, subsequent studies have revealed a more nuanced, and at times, contradictory, picture. nih.govmerckmillipore.com

    Initial reports suggested that this compound functions by targeting the ATP-binding site of a kinase upstream of Akt but downstream of PI3-kinase (PI3K). merckmillipore.com This was supported by its ability to block the nuclear export of the Akt substrate FOXO1a. rndsystems.com However, later research challenged this model by demonstrating that, at certain concentrations, this compound can paradoxically increase the phosphorylation of Akt on key residues (Thr308 and Ser473). nih.govacs.orgnih.gov One study even posited that the compound might directly activate PDK1, the kinase responsible for phosphorylating Akt at Thr308. nih.gov

    More recent and compelling evidence has shifted the focus away from the Akt pathway as the primary target. Confocal microscopy and flow cytometry studies have revealed that this compound, a cationic benzimidazole (B57391) derivative, massively accumulates in mitochondria within minutes of cellular treatment. nih.govacs.org This accumulation leads to profound disruption of mitochondrial structure and function, including:

    Mitochondrial swelling and disintegration. nih.gov

    Depolarization of the mitochondrial membrane. nih.gov

    Decreased mitochondrial respiration. nih.gov

    A significant increase in the production of reactive oxygen species (ROS). nih.govrndsystems.comacs.org

    This mitochondrial-centric mechanism provides a new rationale for the compound's observed anticancer and antiviral activities, suggesting they stem from the disruption of cellular bioenergetics rather than direct inhibition of the Akt signaling pathway. nih.govacs.org The primary target of this compound is now considered to be the mitochondrion itself, though the precise molecular binding partners within the organelle remain to be definitively identified. acs.orgguidetopharmacology.org

    Mechanistic TheorySupporting EvidenceContradictory EvidenceSource
    Inhibitor of an upstream kinase of Akt Blocks FOXO1a nuclear export.Paradoxically increases Akt phosphorylation at certain concentrations. nih.govguidetopharmacology.org
    Direct PDK1 Activator In vitro kinase assays suggest potential direct activation of PDK1.Not widely corroborated; conflicts with initial inhibitory hypothesis. nih.gov
    Mitochondrial Disruptor Rapid accumulation in mitochondria; causes mitochondrial swelling, depolarization, and increased ROS.Does not directly explain the observed modulation of Akt phosphorylation. nih.govrndsystems.comacs.org

    Addressing Off-Target Effects and Enhancing Specificity

    The re-evaluation of this compound's primary mechanism directly impacts the discussion of its off-target effects. What was once considered the "on-target" effect (Akt pathway inhibition) is now viewed by some researchers as a secondary or indirect consequence of the primary effect on mitochondria. nih.govacs.org The increased ROS production resulting from mitochondrial dysfunction can, in turn, influence redox-sensitive signaling pathways, including the Akt cascade, potentially explaining the observed increase in Akt phosphorylation. acs.org

    Kinase inhibitors are notoriously prone to off-target effects, often due to the conserved nature of ATP-binding sites across the kinome. nih.gov While this compound was reported not to inhibit PI3K directly, its broader kinase selectivity profile is not fully characterized. merckmillipore.com

    Enhancing specificity is a major goal in inhibitor development. For this compound, specificity could be considered in two ways:

    Specificity for Mitochondria: The compound's positive charge appears to drive its accumulation in the highly negatively charged mitochondria of cancer cells, which often exhibit a hyperpolarized mitochondrial membrane compared to normal cells. This inherent property provides a degree of selective toxicity toward cancer cells. acs.org

    Specificity within the Akt Pathway: If the goal remains to target the Akt pathway, this compound is a non-ideal tool due to its now-understood primary mitochondrial effects. The development of other classes of inhibitors, such as allosteric inhibitors that bind to regions outside the conserved ATP-binding pocket, represents a key strategy for achieving greater specificity and reducing off-target toxicities. tandfonline.com

    The challenge for future research is to either fully embrace the mitochondrial mechanism and explore its therapeutic implications or to develop new compounds that achieve more precise and direct inhibition of the Akt pathway without the confounding variable of mitochondrial disruption.

    Investigating Isoform-Specific Activities of this compound

    The three Akt isoforms—Akt1, Akt2, and Akt3—are encoded by separate genes and, despite high sequence homology, can have distinct, non-redundant, and even opposing biological functions. nih.govmdpi.complos.org For instance, in certain breast cancer contexts, Akt1 has been shown to suppress cell migration and invasion, while Akt2 promotes these metastatic processes. plos.orgnih.gov This functional divergence makes isoform-specificity a critical consideration for any inhibitor targeting the Akt pathway.

    Currently, there is a lack of data on whether this compound exhibits any specific activity toward one isoform over the others. rndsystems.com The prevailing evidence that its primary activity is mitochondrial-dependent makes direct, isoform-specific kinase inhibition less likely to be its main mechanism of action. nih.govacs.org

    However, the broader field of Akt inhibitor research is intensely focused on this challenge. researchgate.net

    ATP-competitive inhibitors like A-674563 and CCT128930 have been developed with some preference for Akt1 and Akt2, respectively, though neither is in clinical trials and their full isoform selectivity profiles are not established. nih.gov

    Allosteric inhibitors offer a promising route to isoform specificity by targeting less conserved regions of the proteins. tandfonline.complos.org

    Novel biological tools , such as isoform-specific nanobodies, are being developed to dissect the individual roles of each Akt family member in a research setting. plos.org

    For research utilizing this compound, it is crucial to acknowledge that any observed effects are unlikely to be attributable to the specific inhibition of a single Akt isoform. Future investigations into the downstream consequences of this compound treatment should consider the global disruption of mitochondrial function rather than an isoform-specific signaling event.

    Elucidating Mechanisms of Acquired Research Resistance in Experimental Models

    While specific studies on acquired resistance to this compound are limited, the broader field of Akt and PI3K pathway inhibition has extensively documented this phenomenon in experimental models. nih.govresearchgate.net These established resistance mechanisms provide a predictive framework for challenges that could arise in long-term studies with this compound.

    Key mechanisms of acquired resistance to other Akt inhibitors, such as capivasertib (B1684468) and ipatasertib (B1662790), include:

    Pathway Reactivation: Cancer cells can bypass the inhibitor by reactivating downstream signaling. A common mechanism is the reactivation of mTORC1 signaling despite continued Akt inhibition, sometimes through the upregulation of PDK1 and mTORC2. aacrjournals.org

    Upregulation of Parallel Pathways: Inhibition of the Akt pathway can lead to compensatory activation of other survival pathways. The mitogen-activated protein kinase (MAPK) pathway is a frequently observed escape route. researchgate.net

    Receptor Tyrosine Kinase (RTK) Upregulation: Chronic exposure to Akt inhibitors can lead to increased expression and/or phosphorylation of multiple RTKs, including EGFR, HER2 (ERBB2), and HER3 (ERBB3), which can then drive proliferation through alternative routes. nih.govaacrjournals.org

    Hormone Receptor Signaling: In hormone receptor-positive cancers, resistance can be mediated by the upregulation of estrogen receptor (ER) signaling. aacrjournals.org

    Given that this compound's primary target is the mitochondrion, resistance could also develop through mechanisms that mitigate mitochondrial stress, such as enhanced antioxidant capacity to handle ROS or alterations in mitochondrial dynamics. However, it is plausible that cells chronically treated with this compound would also engage the same signaling-based escape pathways observed with direct Akt inhibitors to overcome the pro-apoptotic stress.

    Resistance MechanismDescriptionRelevant InhibitorsSource
    mTORC1 Reactivation Signaling to mTORC1 is restored despite the presence of an Akt inhibitor, often through PDK1/mTORC2 upregulation.Capivasertib aacrjournals.org
    MAPK Pathway Upregulation Cells compensate for Akt pathway blockade by increasing signaling through the parallel MAPK/ERK pathway.General PI3K/MAPK inhibitors researchgate.net
    RTK Upregulation Increased expression or phosphorylation of RTKs (e.g., EGFR, HER3) provides an alternative survival signal.Capivasertib, MK2206 nih.govaacrjournals.org
    ER Signaling Upregulation In ER+ breast cancer, increased estrogen receptor signaling can bypass the need for the Akt pathway.Capivasertib aacrjournals.org

    Development of Predictive Biomarkers for Research Response

    A critical challenge in cancer research is the identification of biomarkers that can predict which experimental models or tumor types will respond to a given agent. nih.govresearchgate.netnih.gov For this compound, no specific predictive biomarkers have been formally established. However, research on other Akt inhibitors and related pathways provides valuable clues.

    Potential biomarkers for sensitivity to Akt pathway disruption include:

    PI3K/Akt Pathway Alterations: The presence of activating mutations in PIK3CA or AKT1, or the loss of the tumor suppressor PTEN, often sensitizes cells to Akt inhibitors. spandidos-publications.comfrontiersin.org These alterations lead to a dependency on the Akt pathway for survival, creating a vulnerability.

    Phospho-protein Levels: The baseline phosphorylation status of Akt pathway proteins (e.g., p-Akt, p-mTOR, p-TSC2) may be more predictive than genetic mutations alone. researchgate.net Interestingly, the predictive signature can be context-dependent; in some breast cancer subtypes, high levels of these markers predict response, while in others, low levels are associated with sensitivity. researchgate.net

    CTMP Expression: In one study, high expression of the Carboxyl-terminal modulator protein (CTMP), which activates Akt signaling, was linked to resistance to the HER2-targeted therapy trastuzumab. This resistance could be reversed by the application of this compound, suggesting that high CTMP expression could serve as a predictive biomarker for response to Akt inhibition in this specific context. oncotarget.com

    The identification of mitochondria as the primary target of this compound suggests that biomarkers related to mitochondrial state, such as high mitochondrial membrane potential or dependency on oxidative phosphorylation, could also predict sensitivity. The development and validation of such biomarkers are essential future steps. acs.org

    Translational Research Considerations in Preclinical Development

    Translational research aims to bridge the gap between basic discovery and potential clinical application by assessing key characteristics of a compound in preclinical models. dndi.org While this compound is primarily a research tool, several translational considerations are paramount for interpreting its effects and comparing it to other inhibitors.

    In Vivo Efficacy and Therapeutic Window: Akt inhibitors have demonstrated the ability to slow tumor progression in in vivo xenograft models. aacrjournals.org However, a significant challenge is the often-narrow therapeutic window, where effective doses are close to maximally tolerated doses. aacrjournals.org Metabolic toxicities, such as effects on glucose metabolism, are a particular concern due to Akt2's role in insulin (B600854) signaling. tandfonline.comaacrjournals.org

    Mechanism-Based Toxicities: Given the mitochondrial-disrupting mechanism of this compound, a key translational consideration would be potential off-tumor mitochondrial toxicity. acs.org Many approved drugs across various classes are known to cause mitochondrial impairment. acs.org Preclinical studies would need to carefully evaluate the effects on tissues highly dependent on mitochondrial function.

    Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing effective in vivo experiments. Furthermore, establishing a clear relationship between the dose, target engagement (i.e., mitochondrial accumulation), and biological effect (e.g., ROS production, tumor growth inhibition) is a fundamental preclinical goal.

    Combination Strategies: A major focus of translational research for Akt inhibitors is identifying synergistic combinations. Akt pathway activation is a known mechanism of resistance to chemotherapy and other targeted therapies. nih.govnih.gov Preclinical models are essential for testing whether this compound can re-sensitize resistant cells or enhance the efficacy of standard agents. For example, the Akt inhibitor MK-2206 has shown synergy with numerous chemotherapies and targeted drugs in preclinical experiments. spandidos-publications.comaacrjournals.org

    Ultimately, the unique mitochondrial-targeting mechanism of this compound makes it a fascinating compound for research, but also complicates its translational path compared to direct, highly specific kinase inhibitors.

    Q & A

    Q. What is the molecular mechanism of Akt Inhibitor IV, and how does it modulate Akt signaling pathways?

    this compound is a small molecule that selectively inhibits Akt phosphorylation. It targets the kinase domain of Akt, preventing its activation via phosphorylation at Thr308 and Ser473 residues. This inhibition disrupts downstream signaling cascades, such as those regulating apoptosis and metabolic pathways . For experimental validation, researchers should use Western blotting to monitor phosphorylation levels of Akt and its downstream targets (e.g., GSK-3β or FOXO1) after treatment. Dose-response curves (e.g., 0.1–10 µM for 8–24 hours) are critical to determine optimal inhibitory concentrations .

    Q. What are the recommended storage conditions and solvent compatibility for this compound?

    this compound should be stored at 2–8°C in lyophilized form, protected from light. For reconstitution, use anhydrous DMSO (5 mg/mL stock concentration) to ensure solubility and stability. Avoid aqueous buffers for long-term storage, as hydrolysis may occur. Pre-aliquot to prevent freeze-thaw degradation .

    Q. How should researchers design baseline experiments to assess Akt inhibition efficacy in cell lines?

    • Cell Line Selection: Use PTEN-deficient or hyperactivated Akt models (e.g., MEFPTEN−/−, glioma cells) for robust signal detection .
    • Controls: Include vehicle (DMSO) controls and positive controls (e.g., LY294002 for PI3K inhibition).
    • Time Course: Treat cells for 8–24 hours with 1–10 µM this compound, followed by lysis for Western blotting or functional assays (e.g., apoptosis via caspase-3/7 activity) .

    Advanced Research Questions

    Q. How can contradictory findings on this compound’s effects on mitochondrial respiratory complexes be resolved?

    In MEFPTEN−/− cells, this compound downregulates respiratory complexes I, III, and IV but not II or V . To reconcile discrepancies:

    • Validate Cell-Specific Effects: Test multiple cell lines (e.g., cancer vs. non-cancer) under standardized oxygen conditions.
    • Mechanistic Follow-Up: Combine Seahorse assays (mitochondrial respiration) with proteomics to identify off-target interactions .
    • Cross-Validation: Use siRNA-mediated Akt knockdown to confirm inhibitor specificity .

    Q. What experimental strategies are recommended to study this compound’s role in apoptosis when Akt cross-talks with other kinases?

    • Co-Treatment Studies: Combine this compound with inhibitors of mTOR (e.g., rapamycin) or PDK1 to dissect pathway dependencies .
    • Functional Assays: Measure caspase-9 activity (via fluorogenic substrates) and PARP cleavage to quantify apoptosis. Note that Akt phosphorylation of caspase-9 at Ser196 may require compensatory assays if using mutant cell lines .
    • Single-Cell Analysis: Use flow cytometry to assess heterogeneity in apoptotic responses .

    Q. How can researchers address variability in Akt phosphorylation inhibition across tissue types?

    • Tissue-Specific Optimization: Titrate inhibitor concentrations (e.g., 0.5–5 µM) and exposure times (4–24 hours) based on basal Akt activity levels.
    • Phospho-Specific Antibodies: Use validated antibodies for p-Akt (Ser473 and Thr308) to avoid cross-reactivity with related kinases (e.g., SGK) .
    • Kinase Profiling: Screen against a kinase panel to rule out off-target effects (e.g., inhibition of PKA or PKC) .

    Methodological and Data Analysis Questions

    Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

    • Nonlinear Regression: Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism.
    • ANOVA with Post Hoc Tests: Compare means across multiple doses or treatment groups.
    • Error Reporting: Include SEM and p-values for biological replicates (n ≥ 3) .

    Q. How should researchers handle ethical and reproducibility concerns when using this compound in preclinical studies?

    • Ethical Compliance: Adhere to institutional guidelines for cell line authentication and animal welfare (e.g., IACUC protocols) .
    • Data Transparency: Publish raw Western blot images, uncropped and with molecular weight markers, in supplementary materials .
    • Replication: Collaborate with independent labs to validate key findings, especially in PTEN-null models .

    Integration with Emerging Technologies

    Q. How can computational modeling enhance experimental studies of this compound?

    • Kinetic Modeling: Use tools like COPASI to simulate Akt signaling dynamics under inhibition .
    • AI-Driven Literature Mining: Deploy NLP algorithms (e.g., GPT-4) to extract Akt-related phosphorylation sites or pathway crosstalk from 200M+ academic papers .
    • CRISPR Synergy Screens: Pair this compound with gene-editing libraries to identify synthetic lethal interactions .

    Q. What are best practices for combining this compound with omics technologies (e.g., proteomics, metabolomics)?

    • Time-Resolved Sampling: Collect samples at multiple time points post-treatment to capture transient phosphorylation events.
    • Pathway Enrichment Analysis: Use platforms like STRING or Metascape to map inhibitor-induced changes to KEGG pathways .
    • Data Deposition: Share processed datasets in public repositories (e.g., ProteomeXchange, MetaboLights) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Akt Inhibitor IV
    Reactant of Route 2
    Reactant of Route 2
    Akt Inhibitor IV

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.